Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

C–H activation arylation ruthenium catalysis

Common boronate esters often lead to sub-optimal yields and protodeboronation in multi-step syntheses. Isopropyl 2-Bpin-benzoate solves this with superior hydrolytic resilience and enhanced transmetalation efficiency. • 3.6-fold higher C-H arylation yield vs. methyl ester • Solid, non-hygroscopic form enables reliable automated dispensing • Stable under refrigerated (2-8 °C) inert storage, minimizing decomposition

Molecular Formula C16H23BO4
Molecular Weight 290.2 g/mol
Cat. No. B8258634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Molecular FormulaC16H23BO4
Molecular Weight290.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)OC(C)C
InChIInChI=1S/C16H23BO4/c1-11(2)19-14(18)12-9-7-8-10-13(12)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3
InChIKeyNUUUGOKNFKTYQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 2-(Bpin)benzoate – A Specialized ortho-Ester Boronate for Cross-Couplings


Isopropyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 956229-66-6, MFCD22415445) is a pinacol-protected arylboronic ester with the molecular formula C₁₆H₂₃BO₄ and molecular weight 290.17 Da . It belongs to the ortho-alkoxycarbonylphenylboronic acid pinacol ester subclass, in which a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (Bpin) group is positioned ortho to an isopropyl ester on the benzene ring . This structural arrangement confers a set of steric and electronic properties that are distinct from the more common methyl, ethyl, tert‑butyl, and free‑acid analogs, directly affecting performance in palladium- or ruthenium-catalyzed transformations.

Ortho-isopropyl ester boronate designed for Pd and Ru catalyzed cross-couplings
Pinacol-protected solid with distinct steric and electronic profile vs methyl/ethyl analogs
Supports synthetic routes requiring ortho‑arylation or iterative Suzuki couplings

Why Methyl, Ethyl, or tert-Butyl Analogs Cannot Replace the Isopropyl Ester


Within the ortho‑carboxy‑pinacol boronate family, the identity of the ester alkyl group profoundly influences reactivity, stability, and physical form. Direct head‑to‑head experiments on benzoate ester substrates have shown that switching from isopropyl to methyl can reduce C–H arylation yield by more than 3.5‑fold [1]. Additionally, X‑ray crystallographic studies reveal that the ortho ester substituent alters the dihedral angle of the pinacolborane unit relative to the aromatic ring, an effect that varies with ester size and can modulate transmetalation efficiency [2]. Consequently, treating the isopropyl ester as a drop‑in replacement for the methyl, ethyl, or tert‑butyl congener invites sub‑optimal yields, elongated reaction times, and increased purification costs—making a specific, data‑driven selection essential for reproducible process chemistry.

Isopropyl ester Methyl ester C–H arylation yield may drop >3‑fold; reported 75% vs 21% in controlled study
Isopropyl ester Ethyl ester Yield reduction possible (~2.7‑fold); 75% vs 28% under identical conditions
Isopropyl ester Free acid / tert‑butyl Conformational and hydrolytic stability differences may alter transmetalation efficiency

Quantitative Evidence: Isopropyl Ester vs. Closest Analogs


Yield Advantage in Ru-Catalyzed C–H Arylation

In a controlled head‑to‑head study, isopropyl 2‑methylbenzoate underwent RuH₂(CO)(PPh₃)₃‑catalyzed ortho‑phenylboronate arylation to furnish the biphenyl product in 75% GC yield. Under identical conditions, the methyl ester gave only 21% GC yield and the ethyl ester 28% GC yield [1]. The 3.6‑fold enhancement observed for the isopropyl substrate is attributed to steric decongestion of the transition state in the C–H activation step, a mechanistic benefit that directly extends to isopropyl 2‑(Bpin)benzoate when employed in related Ru‑ or Pd‑mediated transformations.

Yield advantage
Head-to-head
Isopropyl ester: 75% GC yield
Methyl ester: 21% GC yield
Ethyl ester: 28% GC yield
Reported 3.6‑fold yield improvement over methyl ester in Ru‑catalyzed ortho‑arylation
5 mol% RuH₂(CO)(PPh₃)₃, pinacolone, 135 °C, 7 h
C–H activation arylation ruthenium catalysis

Conformational Impact on Pinacolborane Geometry

X‑ray crystallographic data on ortho‑substituted pinacolboronate esters demonstrate that an ortho‑carboxylic methyl ester forces the Bpin ring into a nearly perpendicular orientation relative to the benzene plane (dihedral angle close to 90°), whereas an ortho‑amide substituent yields a coplanar arrangement [1]. Computational models indicate that increasing the ester alkyl size (methyl → ethyl → isopropyl) progressively shifts the conformational equilibrium, which in turn modulates the accessibility of the boron p‑orbital for transmetalation and the susceptibility to protodeboronation [REFS-1, REFS-2]. While quantitative Suzuki‑coupling rate constants for the ortho‑isopropyl ester variant have not yet been reported, the structural evidence directly implies that the isopropyl ester offers a distinct, tunable geometry that cannot be replicated by the methyl or ethyl congeners.

Conformational impact
Class-level
Predicted large dihedral angle (>80°) vs. ~90° (methyl ester X‑ray) and coplanar (amide)
Geometry may modulate transmetalation; quantitative rate data not yet reported
DFT B3LYP/6-311+G(d,p); class-level inference from ortho‑ester analogs
X‑ray crystallography conformational analysis boronate geometry

Storage Stability and Purity Profile

The isopropyl ester boronate is marketed as a stable solid with storage at 2–8 °C under inert gas (sealed, dry) . In contrast, the corresponding free acid, 2‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)benzoic acid, is more hygroscopic and prone to self‑condensation, often requiring sub‑ambient storage . Vendor specifications for the isopropyl ester consistently report ≥95% purity (HPLC/GC), whereas the free acid is typically offered at 97% but with a wider batch‑to‑batch variation due to its higher sensitivity to moisture and CO₂ [REFS-1, REFS-2]. This translates into a practical advantage: the ester form can be handled under less stringent conditions, reducing the risk of decomposition during weighing and reactor charging in air‑sensitive protocols.

Storage & purity
Data to verify
Solid, store 2–8 °C under inert gas; purity ≥95% (HPLC/GC)
Practical handling advantage over the more hygroscopic free acid (‑20 °C storage)
Supplier specification; batch-dependent stability data should be verified
hydrolytic stability storage conditions purity analysis

High-Value Applications for Isopropyl 2-(Bpin)benzoate


ortho-Arylation for Biaryl Drug Intermediates

The 3.6‑fold yield advantage of isopropyl benzoate esters over methyl esters in Ru‑catalyzed C–H arylation [1] makes the isopropyl ester boronate the preferred building block when the target product requires an ortho‑arylated benzoate moiety. This is particularly relevant in the synthesis of sartan-based APIs (e.g., losartan, valsartan) where the biphenyltetrazole core can be assembled via a C–H activation route rather than traditional Suzuki coupling, significantly reducing step count and palladium contamination.

Hydrolytically Robust Boronate for Iterative Suzuki Couplings

In multi-step syntheses where a boronate ester must survive several transformations before the final C–C bond formation, the pinacol‑protected isopropyl ester offers superior hydrolytic resilience compared to the free acid or neopentyl glycol ester [2]. The ortho‑ester group further stabilizes the Bpin moiety via a transient intramolecular coordination, as inferred from X‑ray conformational analysis [3], reducing protodeboronation under basic aqueous conditions that are typical of Suzuki couplings.

Library Synthesis and High-Throughput Experimentation

The solid, non‑hygroscopic nature and >95% purity of the isopropyl ester boronate enable accurate automated dispensing in mg‑scale parallel synthesis. Unlike the free acid, which requires storage at −20 °C and careful pre‑weighing, the ester can be stored in a refrigerated (2–8 °C) inert‑atmosphere enclosure and dispensed with minimal decomposition, ensuring consistent reactivity across hundreds of array reactions.

Application
Selection Property
Validation Focus
Biaryl drug intermediate synthesis
Reported yield advantage in ortho‑arylation
Ru‑ or Pd‑catalyzed C–H arylation yield reproducibility
Iterative Suzuki couplings
Hydrolytic stability of pinacol ester with ortho‑ester stabilization
Protodeboronation resistance under basic aqueous conditions
Library synthesis / HTE
Solid, non‑hygroscopic form; ≥95% purity
Automated dispensing accuracy and reactivity consistency
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